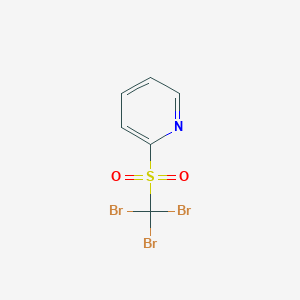

2-Pyridyl Tribromomethyl Sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tribromomethylsulfonyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQMXHPNJVPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462130 | |

| Record name | 2-(Tribromomethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59626-33-4 | |

| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tribromomethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridyl Tribromomethyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Pyridyl Tribromomethyl Sulfone synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Pyridyl Tribromomethyl Sulfone

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer insights into the reaction's mechanistic underpinnings, safety considerations, and the rationale behind the procedural choices.

Introduction and Significance

This compound (CAS No: 59626-33-4) is a halogenated organic compound characterized by a pyridine ring linked to a tribromomethyl sulfone group.[1][2] It typically presents as an off-white to pale yellow crystalline solid with a melting point in the range of 159-162°C.[1][3] The molecule's high density and moderate thermal stability are conferred by the presence of the sulfone group and multiple bromine atoms.[1]

The primary utility of this compound lies in its role as a synthetic intermediate.[1] The tribromomethyl sulfone moiety is a key functional group found in various active herbicides and fungicides, making its derivatives subjects of interest in the development of novel pesticides.[4] Furthermore, it serves as an intermediate in the pharmaceutical industry for synthesizing potential antifungal and antibacterial agents.[1] This guide details an efficient, high-yield two-stage synthesis pathway starting from dichloropyridine.

Mechanistic Pathway: From Thioether to Tribromomethyl Sulfone

The synthesis of this compound from its 2-methylthiopyridine precursor is a robust one-pot oxidation and bromination process. The reaction is believed to proceed through two key stages:

-

Oxidation: The sulfur atom of the 2-methylthiopyridine is first oxidized to a sulfone. This is achieved using an oxidizing agent formed in situ, sodium hypobromite (NaOBr), from the reaction of bromine (Br₂) and sodium hydroxide (NaOH). The highly electrophilic bromine in NaOBr facilitates the oxidation of the sulfide, likely through a series of steps involving halosulfonium intermediates, ultimately yielding the methyl sulfone.

-

α-Halogenation (Haloform Reaction): The methyl group attached to the now strongly electron-withdrawing sulfonyl group becomes highly acidic. In the basic medium (NaOH), the α-proton is readily abstracted to form a carbanion. This carbanion acts as a nucleophile, attacking a bromine molecule (or hypobromite) in a series of three successive SN2-type reactions. Each bromination makes the remaining α-protons even more acidic, ensuring the reaction proceeds to completion to form the tribrominated product. This is analogous to the classical haloform reaction.

The proposed mechanistic flow is illustrated below.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a high-yield procedure reported by Zhang et al.[5] and is presented in two parts: the synthesis of the intermediate 2-methylthiopyridine, followed by its conversion to the final product.

Part A: Synthesis of 2-Methylthiopyridine Intermediate

This stage involves a nucleophilic aromatic substitution reaction on dichloropyridine, facilitated by a phase transfer catalyst.

Experimental Workflow: Part A

Caption: Workflow for the synthesis of the 2-Methylthiopyridine intermediate.

Step-by-Step Procedure:

-

Reagent Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine dichloropyridine and polyethylene glycol-400 (PEG-400).

-

Addition of Nucleophile: Add sodium thiomethoxide to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for the specified reaction time, monitoring the reaction progress by TLC or GC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure 2-methylthiopyridine.

Part B: Synthesis of this compound

This stage is a one-pot oxidation and bromination reaction.

Experimental Workflow: Part B

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reagent Setup: To a solution of sodium hydroxide in water in a three-necked flask, add 2-methylthiopyridine.

-

Cooling: Cool the stirred mixture in an ice-salt bath to between -5 and 0 °C.

-

Bromine Addition: Add bromine dropwise via an addition funnel, ensuring the temperature is maintained within the specified range. This step is exothermic and requires careful control.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to (80 ± 1) °C. Maintain this temperature with vigorous stirring for 5 hours.

-

Isolation: Cool the mixture to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the collected white to pale-yellow solid in a vacuum oven to obtain the final product.

Quantitative Data and Reaction Parameters

The following table summarizes the optimized quantitative parameters for this synthesis, which reportedly achieves a high yield and purity.[5]

| Parameter | Part A: 2-Methylthiopyridine | Part B: this compound |

| Key Reactants | Dichloropyridine, Sodium Thiomethoxide | 2-Methylthiopyridine, Bromine, NaOH |

| Catalyst/Reagent | Polyethylene glycol-400 (PEG-400) | Sodium Hydroxide (for NaOBr formation) |

| Molar Ratio | Dichloropyridine : NaThiomethoxide (1 : 1.2) | 2-Methylthiopyridine : Bromine (1 : 6.58) |

| Mass Ratio | Dichloropyridine : PEG-400 (1 : 0.18) | - |

| Temperature | Reflux | Addition: -5 to 0 °C; Reaction: (80 ± 1) °C |

| Reaction Time | Not Specified (Monitor) | 5 hours |

| Reported Yield | 97.8% | 93.3% |

| Reported Purity | Not Specified | 99.6% |

Safety, Handling, and Storage

Hazard Profile: this compound is considered a moderately hazardous chemical.[1] It is known to cause serious eye irritation and may cause an allergic skin reaction.[2][6][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.[6][8]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile).[6][8] A lab coat or protective clothing is required.[7]

-

Respiratory Protection: Work in a well-ventilated fume hood.[8] If dust generation is unavoidable, a dust respirator should be used.[6][7]

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

The synthesis protocol involves bromine, which is highly corrosive and toxic. All steps involving bromine must be performed with extreme caution in a certified chemical fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.[1][7]

-

Keep away from incompatible materials such as strong reducing agents, bases, nucleophiles, and oxidizing agents.[1][7]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The reference protocol utilizes the following methods for characterization:[5]

-

Melting Point: To confirm the identity and purity of the crystalline solid.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong S=O stretches of the sulfone group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

Conclusion

The described two-stage protocol provides a reliable and high-yield pathway for the synthesis of this compound. By starting with readily available dichloropyridine and proceeding through a stable 2-methylthiopyridine intermediate, this method offers an efficient route to a valuable building block for applications in agrochemical and pharmaceutical research. Adherence to the detailed procedural steps and rigorous observation of the safety protocols are essential for the successful and safe execution of this synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS:59626-33-4 the cheapest price, CasNo.59626-33-4 Hebei youze Biotechnology Co.,Ltd(expird) China (Mainland) [ouze.lookchem.com]

- 4. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 5. Synthesis of this compound | Scientific.Net [scientific.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. capotchem.cn [capotchem.cn]

physicochemical properties of 2-Pyridyl Tribromomethyl Sulfone

An In-Depth Technical Guide to 2-Pyridyl Tribromomethyl Sulfone

Introduction: Unveiling a Specialized Reagent

This compound, with the chemical formula C₆H₄Br₃NO₂S and CAS Number 59626-33-4, is a halogenated organosulfur compound of significant interest in modern synthetic chemistry.[1][2] At room temperature, it presents as a stable, off-white to pale yellow crystalline solid.[1][3] While not found in nature, this synthetically derived molecule has carved out a niche as a valuable intermediate and reagent.[1] Its structure, featuring a pyridine ring linked to a highly functionalized tribromomethyl sulfone group, imparts unique reactivity that is leveraged in specialized applications.

The primary utility of this compound lies in its role as a reagent for introducing brominated sulfone moieties into more complex molecular architectures.[1] This capability has found particular relevance in the pharmaceutical industry, where it serves as an intermediate in the development of novel antifungal and antibacterial agents.[1] The pyridine scaffold itself is a well-established "privileged structure" in drug discovery, known for its ability to interact with biological targets and improve physicochemical properties like solubility and metabolic stability.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and handling protocols, grounded in established scientific data.

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in experimental settings. The presence of three heavy bromine atoms and a polar sulfone group results in a high-density solid with limited volatility and sparse solubility in water.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-[(tribromomethyl)sulfonyl]pyridine | [2][6] |

| CAS Number | 59626-33-4 | [1][2][3] |

| Molecular Formula | C₆H₄Br₃NO₂S | [2][3] |

| Molecular Weight | 393.88 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline solid/powder | [1][3] |

| Melting Point | 159-162 °C | [3] |

| Boiling Point | 400.7 ± 45.0 °C at 760 mmHg | [3] |

| Density | 2.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 196.1 ± 28.7 °C | [3] |

| Solubility | Sparingly soluble in water | [1] |

| Topological Polar Surface Area | 55.4 Ų | [2] |

Synthesis and Structural Elucidation

The synthesis of this compound has been optimized to achieve high purity and yield, making it accessible for laboratory and industrial use.[7] While several pathways exist, a particularly efficient method involves a two-stage process starting from readily available precursors.[1][7]

Synthetic Pathway Overview

One established synthesis involves the initial formation of 2-methylthiopyridine, which is subsequently oxidized and brominated to yield the final product.[7] This method avoids the direct handling of more hazardous reagents like tribromomethanesulfonyl chloride.[1]

Caption: High-yield synthesis workflow for this compound.

Experimental Protocol: Synthesis

Causality: This protocol, adapted from literature, utilizes a phase-transfer catalyst (PEG-400) in the first step to facilitate the reaction between the aqueous sodium thiomethoxide and the organic dichloropyridine phase, dramatically increasing the yield.[7] The second step is a one-pot oxidation and bromination, where the molar ratio of bromine is crucial for driving the reaction to completion.[7]

-

Step 1: Synthesis of 2-Methylthiopyridine

-

To a reaction vessel, add dichloropyridine and polyethylene glycol-400 (PEG-400) in a mass ratio of 1:0.18.[7]

-

Add sodium thiomethoxide, maintaining a molar ratio of 1:1.2 relative to dichloropyridine.[7]

-

Allow the reaction to proceed, monitoring for the consumption of dichloropyridine. The expected yield of 2-methylthiopyridine is approximately 97.8%.[7]

-

Isolate and purify the intermediate product.

-

-

Step 2: Synthesis of this compound

-

Prepare the sodium hypochlorite reagent by reacting bromine and sodium hydroxide in a 1:4 molar ratio at a temperature of -5 to 0 °C.[7]

-

In a separate vessel, charge the 2-methylthiopyridine intermediate.

-

Add the prepared sodium hypochlorite solution. The molar ratio of 2-methylthiopyridine to the initial bromine used should be 1:6.58.[7]

-

Heat the reaction mixture to 80 ± 1 °C and maintain for 5 hours.[7]

-

Upon completion, cool the mixture and isolate the crude product.

-

Purify the product via recrystallization to obtain this compound with a purity of up to 99.6% and a yield of 93.3%.[7]

-

Protocol: Spectroscopic Characterization

Trustworthiness: A multi-technique approach ensures self-validation. ¹H NMR confirms the pyridine ring's proton environment, IR identifies key functional groups (sulfone), and Mass Spectrometry provides definitive molecular weight and elemental composition (via isotopic pattern).

-

¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Result: Four distinct signals in the aromatic region (approx. 7.0-8.7 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling patterns will confirm the 2-substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample using a KBr pellet or an ATR accessory.

-

Record the spectrum from 4000-400 cm⁻¹.

-

Expected Result: Strong, characteristic absorption bands for the sulfone group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Additional peaks will correspond to the pyridine ring C=C and C=N vibrations.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization or direct insertion).

-

Acquire the mass spectrum.

-

Expected Result: A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (approx. 393.88 g/mol ). A characteristic isotopic cluster pattern will be observed due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br), serving as a definitive confirmation of the compound's elemental composition.

-

Caption: Workflow for the structural confirmation of the synthesized product.

Reactivity and Applications

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing sulfone group and the tribromomethyl moiety.

-

Reagent in Organic Synthesis: Its primary function is as a synthetic reagent. It can participate in various chemical reactions, including nucleophilic substitutions and oxidations.[1] The C-S bond and the C-Br bonds are potential sites for chemical transformation, allowing for the introduction of the CBr₃ or SO₂-Py groups into target molecules.

-

Chemical Stability and Incompatibilities: The compound demonstrates moderate thermal stability.[1] However, it is incompatible with strong reducing agents, bases, and nucleophiles.[1] These reagents can trigger decomposition, potentially via cleavage of the sulfone group or reaction with the electrophilic bromine atoms.[1]

-

Pharmaceutical Intermediate: The molecule serves as a building block in the synthesis of potential therapeutic agents.[1] Sulfone-containing compounds are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.[8] The incorporation of this specific pyridyl sulfone can be a strategic step in modulating a drug candidate's activity and pharmacokinetic profile.

Safety, Handling, and Storage

As a moderately hazardous chemical, proper handling of this compound is essential to ensure laboratory safety.[1]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[6]

-

Hazard Statements:

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9][11] Install and maintain easy access to an eyewash station and safety shower.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to approved standards (e.g., NIOSH or EN166).[9][11]

-

Skin Protection: Wear protective gloves (inspect before use) and a lab coat.[9][11] Avoid direct skin contact.

-

Respiratory Protection: For operations that may generate significant dust, use a dust respirator (e.g., N95).[9][11]

-

-

Handling Procedures:

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9][11]

-

Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical attention.[9][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]

-

Conclusion

This compound is a highly functionalized and specialized reagent with well-defined physicochemical properties. Its efficient, high-yield synthesis makes it an accessible tool for advanced organic synthesis. The compound's unique reactivity, combined with the desirable properties of the pyridyl scaffold, establishes its importance as a valuable intermediate in the pursuit of new pharmaceuticals and complex chemical entities. Adherence to rigorous safety and handling protocols is paramount to harnessing its synthetic potential responsibly.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS:59626-33-4 the cheapest price, CasNo.59626-33-4 Hebei youze Biotechnology Co.,Ltd(expird) China (Mainland) [ouze.lookchem.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 59626-33-4 [sigmaaldrich.com]

- 7. Synthesis of this compound | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | 59626-33-4 | TCI AMERICA [tcichemicals.com]

- 11. capotchem.cn [capotchem.cn]

A Technical Guide to 2-Pyridyl Tribromomethyl Sulfone: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of 2-Pyridyl Tribromomethyl Sulfone, a specialized reagent finding niche applications in organic synthesis and as a potential intermediate in pharmaceutical development. We will explore its chemical identity, synthesis protocols with mechanistic insights, reactivity, and the broader context of its structural motifs in drug discovery.

Core Chemical Identity & Physicochemical Properties

This compound, also known as 2-(tribromomethylsulfonyl)pyridine, is a halogenated organosulfur compound featuring a pyridine ring linked to a tribromomethyl sulfone group[1]. This unique combination of a basic heterocyclic ring and a strongly electron-withdrawing sulfone moiety defines its chemical behavior and utility.

Key Identifiers:

The compound typically appears as a white to light yellow or off-white crystalline solid or powder[1]. It was first synthesized in the late 1980s during research into brominated sulfone derivatives[1].

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 159-162 °C | [6] |

| Boiling Point | 400.7 ± 45.0 °C at 760 mmHg | [6] |

| Density | 2.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 196.1 ± 28.7 °C | [6] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis Protocol and Mechanistic Rationale

An efficient, high-yield synthesis has been developed, transforming readily available starting materials into the target sulfone. The protocol is a two-stage process starting from dichloropyridine[7]. Understanding the rationale behind each step is crucial for successful and safe execution.

Experimental Protocol

Stage 1: Synthesis of 2-Methylthiopyridine Intermediate

-

Reaction Setup: In a suitable reaction vessel, combine dichloropyridine and polyethylene glycol-400 (PEG-400) at a mass ratio of 1:0.18[7].

-

Nucleophilic Substitution: Add sodium thiomethoxide (CH₃SNa) to the mixture, maintaining a molar ratio of 1:1.2 relative to dichloropyridine[7].

-

Reaction Execution: Allow the reaction to proceed. The yield of the resulting 2-methylthiopyridine intermediate is reported to be 97.8%[7].

Causality Insight: PEG-400 is employed as a phase-transfer catalyst. This is a critical choice to facilitate the reaction between the organic-soluble dichloropyridine and the likely less-soluble sodium thiomethoxide salt, enhancing reaction rate and yield by shuttling the thiomethoxide anion into the organic phase[7]. The excess of sodium thiomethoxide ensures the complete conversion of the starting material[7].

Stage 2: Oxidative Bromination to this compound

-

Reagent Preparation: Prepare a sodium hypobromite solution by reacting bromine and sodium hydroxide at a molar ratio of 1:4 in a controlled temperature range of -5 to 0 °C[7].

-

Reaction Setup: Charge a reactor with the 2-methylthiopyridine intermediate from Stage 1.

-

Oxidative Bromination: Add the prepared sodium hypobromite solution. The molar ratio of 2-methylthiopyridine to bromine should be 1:6.58[7].

-

Thermal Conditions: Heat the reaction mixture to 80±1 °C and maintain for 5 hours[7].

-

Isolation: Upon completion, the final product, this compound, can be isolated. This process achieves a high yield of 93.3% and a purity of 99.6%[7].

Causality Insight: This step is a one-pot oxidation and halogenation. The sodium hypobromite acts as both a strong oxidizing agent and a bromine source. It first oxidizes the sulfide (thioether) to a sulfone, a transformation that makes the adjacent methyl protons significantly more acidic[8]. The basic conditions and the presence of excess hypobromite then facilitate the exhaustive bromination of the methyl group to the tribromomethyl group. The precise temperature and time control are essential to drive the reaction to completion while minimizing potential side reactions or degradation[7].

Visualization of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

This compound is primarily used as a reagent in specialized organic synthesis[1]. Its reactivity is dominated by the properties of its two key functional groups.

-

Tribromomethyl Sulfone Group: This group is strongly electron-withdrawing, which can activate the pyridine ring for certain reactions. Phenyl tribromomethyl sulfone, a related compound, is known to be a precursor for generating novel derivatives with potential pesticidal activity through reactions like nitration followed by nucleophilic aromatic substitution (SₙAr)[9]. The C-Br bonds can also participate in radical reactions or be subjects of nucleophilic attack, although this reactivity is less documented for the pyridyl version.

-

Pyridine Ring: The nitrogen atom in the pyridine ring provides a basic site and can act as a hydrogen bond acceptor[10][11]. This influences the molecule's solubility and its ability to coordinate with metal catalysts.

Its main application lies in its use as an intermediate for introducing the pyridyl sulfone moiety into more complex molecules, particularly in the synthesis of potential antifungal or antibacterial agents[1].

Relevance in Drug Discovery and Medicinal Chemistry

While this compound itself is not a drug, its structural components—the sulfone group and the pyridine ring—are highly valued motifs in medicinal chemistry.

-

Sulfone Moiety: The sulfone group (R-SO₂-R') is a key pharmacophore found in numerous approved drugs[12]. It is a strong hydrogen bond acceptor and is metabolically robust, often enhancing a drug candidate's pharmacokinetic profile[12]. Its high polarity can improve solubility and interactions with biological targets[8][12].

-

Pyridine Ring: Pyridine and its derivatives are "privileged scaffolds" in drug discovery, appearing in a vast array of therapeutic agents[13][14]. The pyridine nitrogen can serve as a hydrogen bond acceptor, improve aqueous solubility, and act as a bioisostere for phenyl rings, offering a way to modulate a compound's properties and avoid patent-protected space[10][13]. Pyridinyl sulfone derivatives have been investigated as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in cancer and inflammatory diseases[15].

Visualization of Structural Contributions

Caption: Key contributions of the core moieties to medicinal chemistry.

Safety, Handling, and Storage

Studies on the toxicity of this compound are limited, but it is considered a moderately hazardous chemical[1].

GHS Hazard Information: [5]

-

Pictogram: Warning

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Statements: [5]

-

P272: Contaminated work clothing must not be allowed out of the workplace.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P363: Wash contaminated clothing before reuse.

Handling and Storage:

-

Store in a cool, dry place in a well-sealed container[1][6].

-

Incompatible with strong reducing agents, bases, and nucleophiles, which may cause decomposition[1].

-

Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 59626-33-4 [sigmaaldrich.com]

- 5. This compound | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS:59626-33-4 the cheapest price, CasNo.59626-33-4 Hebei youze Biotechnology Co.,Ltd(expird) China (Mainland) [ouze.lookchem.com]

- 7. Synthesis of this compound | Scientific.Net [scientific.net]

- 8. Sulfone - Wikipedia [en.wikipedia.org]

- 9. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives - Google Patents [patents.google.com]

stability and storage of 2-Pyridyl Tribromomethyl Sulfone

An In-depth Technical Guide to the Stability and Storage of 2-Pyridyl Tribromomethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS RN: 59626-33-4). Due to the absence of specific, publicly available quantitative stability studies on this compound, this document outlines its known qualitative stability characteristics, potential degradation pathways based on its chemical structure, and detailed, generalized experimental protocols for conducting stability assessments in a laboratory setting. These protocols are derived from internationally recognized guidelines.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized by the presence of a pyridine ring, a tribromomethyl group, and a sulfone linkage. These functional groups dictate its chemical reactivity and stability profile.

| Property | Value | Reference |

| Chemical Formula | C₆H₄Br₃NO₂S | [2] |

| Molecular Weight | 393.88 g/mol | [2] |

| Appearance | White to light yellow crystal/solid | [1] |

| Purity | >98.0% (by HPLC) | [2] |

| CAS Number | 59626-33-4 | [2] |

| Melting Point | 159-162°C | [3] |

Stability Profile and Storage Recommendations

Safety Data Sheets (SDS) consistently describe this compound as stable under proper conditions.[2][4][5] The primary recommendations for storage are intended to prevent degradation from environmental factors.

Recommended Storage Conditions

To ensure the long-term integrity of the compound, the following storage conditions are recommended:

| Condition | Recommendation | Source |

| Temperature | Store in a cool place. | [2][4] |

| Light | Store in a dark place. | [2][4] |

| Atmosphere | Keep container tightly closed. | [2][4] |

| Incompatibilities | Store away from oxidizing agents, acids, and metals. | [2][4][5] |

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the available literature, an analysis of its structure suggests potential pathways for instability:

-

Hydrolysis: The sulfone group itself is generally resistant to hydrolysis. However, extreme pH conditions could potentially affect the molecule. Studies on other sulfonyl compounds indicate that hydrolysis can occur, though sulfones are typically more stable than sulfonyl halides.[6][7]

-

Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[1] Therefore, exposure to direct sunlight or other sources of UV radiation should be avoided.

-

Thermal Decomposition: Upon combustion or exposure to high temperatures, hazardous decomposition products may be generated, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[2][4]

-

Reductive Cleavage: The tribromomethyl group may be susceptible to reductive debromination under certain conditions, as has been observed in similar phenyl tribromomethyl sulfone derivatives.[8][9] The carbon-sulfur bonds in sulfones can also be weakened under reductive conditions, potentially leading to dissociation.[10]

Experimental Protocols for Stability Assessment

To generate quantitative stability data for this compound, a series of experiments based on the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines can be performed.[5][11][12]

General Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a chemical substance.

Caption: General workflow for chemical stability assessment.

Thermal Stability Protocol (ICH Q1A)

This protocol is designed to determine the thermal stability of the substance.

-

Sample Preparation: Place a sufficient quantity of this compound (e.g., 1-2 grams) in a container that simulates the proposed packaging. Prepare at least three samples for each storage condition.

-

Storage Conditions: Place the samples in controlled-environment stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 3, and 6 months.[11]

-

-

Analysis: At each time point, analyze the samples for purity (using a validated stability-indicating HPLC method), appearance, and the presence of degradation products.

Photostability Protocol (ICH Q1B)

This protocol evaluates the stability of the substance when exposed to light.

-

Sample Preparation: Spread a thin layer of the solid substance (not more than 3 mm thick) on a suitable container.[13] Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the samples to a light source that meets ICH Q1B requirements. The total exposure should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14]

-

Analysis: After the exposure period, compare the exposed sample to the dark control. Analyze both for changes in appearance and for purity and degradation products by HPLC.

The following diagram illustrates the decision-making process in photostability testing.

Caption: Decision workflow for photostability testing.

Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for stability studies. The method must be able to separate the parent compound from any potential degradation products and allow for their quantification. Mass spectrometry (LC-MS) can be used to identify the structure of any significant degradants found during stress testing.

Summary of Safety and Handling

Proper handling is essential to maintain the integrity of this compound and ensure personnel safety.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and appropriate clothing to avoid skin and eye contact.[2][4]

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust, to avoid breathing dust.[2][4]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[2][4]

-

Spills: In case of a spill, sweep the material into an airtight container, avoiding dust dispersion.[2][4]

This guide provides a framework for understanding and evaluating the stability of this compound. While the compound is generally stable under recommended storage conditions, the execution of formal stability studies as outlined is necessary to establish a quantitative shelf-life and to fully characterize its degradation profile.

References

- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. snscourseware.org [snscourseware.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. oecd.org [oecd.org]

- 13. ikev.org [ikev.org]

- 14. ema.europa.eu [ema.europa.eu]

In-depth Technical Guide to 2-Pyridyl Tribromomethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyridyl Tribromomethyl Sulfone, including its chemical and physical properties, detailed safety information, and established experimental protocols. This document is intended to serve as a vital resource for professionals in research and drug development, ensuring safe handling and effective application of this compound.

Chemical and Physical Properties

This compound is a halogenated organic compound.[1] At room temperature, it is a white to light yellow crystalline solid.[1] It is sparingly soluble in water.[1]

| Property | Value | Source |

| CAS Number | 59626-33-4 | [1] |

| Molecular Formula | C6H4Br3NO2S | [1] |

| Molecular Weight | 393.88 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 159-162 °C | [4] |

| Boiling Point | 400.7 ± 45.0 °C at 760 mmHg | |

| Density | 2.4 ± 0.1 g/cm³ | |

| Flash Point | 196.1 ± 28.7 °C | |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C, in a cool, dry place | [1][3] |

Safety Data Sheet (SDS)

This section consolidates safety information from various sources into a standardized SDS format.

2.1 Hazards Identification

-

GHS Classification:

-

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

Precautionary Statements:

-

2.2 Toxicological Information

-

Acute Effects: Acute exposure through inhalation or skin contact may lead to irritation of the respiratory tract, eyes, and mucous membranes.[1]

-

Chronic Effects: Prolonged or high-dose exposure may result in liver or kidney damage.[1]

-

Carcinogenicity: There is no conclusive evidence linking this compound to carcinogenicity.[1] It has not been fully evaluated by the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA) for long-term carcinogenic risk.[1]

2.3 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

2.4 Handling and Storage

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed.

2.5 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.

-

Special Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

2.6 Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 8.

-

Spills/Leaks: Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.

2.7 Disposal Considerations

-

Waste Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Experimental Protocols

3.1 Synthesis of this compound

A published method for the synthesis of this compound involves a two-step process starting from dichloropyridine.

-

Step 1: Synthesis of 2-methylthiopyridine

-

Polyethylene glycol-400 is used as a phase transfer catalyst in the reaction of dichloropyridine and sodium thiomethoxide.

-

The mass ratio of dichloropyridine to polyethylene glycol-400 is 1:0.18.

-

The molar ratio of dichloropyridine to sodium thiomethoxide is 1:1.2.

-

This reaction yields 2-methylthiopyridine.

-

-

Step 2: Oxidation and Bromination to this compound

-

2-methylthiopyridine is oxidized and brominated using sodium hypochlorite.

-

The optimal conditions for preparing sodium hypochlorite are a temperature of -5 to 0 °C and a molar ratio of bromine to sodium hydroxide of 1:4.

-

The synthesis of the final product is carried out at a temperature of (80±1)°C for 5 hours.

-

The molar ratio of 2-methylthiopyridine to bromine is 1:6.58.

-

This process results in this compound with a purity of 99.6% and a yield of 93.3%.

-

Visualizations

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 2-Pyridyl Tribromomethyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Pyridyl Tribromomethyl Sulfone. Due to the limited availability of public experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: 2-(tribromomethylsulfonyl)pyridine

-

Molecular Formula: C₆H₄Br₃NO₂S[1]

-

Molecular Weight: 393.88 g/mol [1]

-

CAS Number: 59626-33-4[1]

-

Physical State: Crystalline solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.7 - 8.9 | Doublet | 1H | H6 (α to N) |

| 8.0 - 8.2 | Triplet of doublets | 1H | H4 (γ to N) |

| 7.8 - 8.0 | Doublet of doublets | 1H | H5 (β to N) |

| 7.4 - 7.6 | Triplet | 1H | H3 (β to N) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (C-SO₂) |

| ~150 | C6 (α to N) |

| ~138 | C4 (γ to N) |

| ~128 | C5 (β to N) |

| ~125 | C3 (β to N) |

| ~45 | CBr₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1600 - 1580 | Medium | C=N stretching (pyridine ring) |

| 1470 - 1430 | Medium | C=C stretching (pyridine ring) |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1175 - 1130 | Strong | Symmetric SO₂ stretch |

| 800 - 700 | Strong | C-Br stretch |

| 780 - 740 | Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 391/393/395/397 | [M]⁺• Isotopic cluster due to three Br atoms |

| 312/314/316 | [M - Br]⁺ |

| 233/235 | [M - 2Br]⁺ |

| 154 | [M - CBr₃]⁺ or [C₅H₄NSO₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of this data is recommended for definitive structural elucidation.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Pyridyl Tribromomethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reaction mechanism of 2-Pyridyl Tribromomethyl Sulfone, a versatile reagent in organic synthesis. The document outlines its synthesis, core reactivity, and the mechanistic pathways it undergoes, supported by experimental evidence from related compounds.

Introduction

This compound is a crystalline solid primarily utilized as a reagent in synthetic chemistry for the introduction of functionalized pyridine moieties.[1] Its structure, featuring a pyridine ring activated by a strongly electron-withdrawing tribromomethyl sulfonyl group at the 2-position, dictates its reactivity, making it an effective electrophile in substitution reactions.

Physicochemical Properties and Synthesis

A summary of the key physical and chemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59626-33-4 | [1] |

| Molecular Formula | C₆H₄Br₃NO₂S | [1] |

| Molecular Weight | 393.88 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 159-162 °C | [2] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process. One common route involves the oxidation and subsequent bromination of 2-methylthiopyridine.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Preparation of 2-Methylthiopyridine: Dichloropyridine is reacted with sodium thiomethoxide in the presence of polyethylene glycol-400 as a phase transfer catalyst. The molar ratio of dichloropyridine to sodium thiomethoxide is typically 1:1.2. This reaction yields 2-methylthiopyridine.

-

Oxidation and Bromination: The synthesized 2-methylthiopyridine is then subjected to oxidation and bromination using sodium hypochlorite, which is prepared in situ. The reaction is carried out at a temperature of 80±1°C for 5 hours. The molar ratio of 2-methylthiopyridine to bromine is 1:6.58.

-

Purification: The final product, this compound, is purified to yield a high-purity crystalline solid.

This synthetic pathway is illustrated in the workflow diagram below.

Caption: Synthesis workflow for this compound.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr).[2][4] This is a two-step addition-elimination mechanism favored by the electronic properties of the molecule.

-

Activation of the Pyridine Ring: The pyridine ring is inherently electron-deficient. The tribromomethyl sulfonyl group (-SO₂CBr₃) at the 2-position is a potent electron-withdrawing group due to the high electronegativity of the oxygen and bromine atoms. This group strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[5]

-

Role of the Leaving Group: In this reaction, the entire sulfonyl group functions as the leaving group, being displaced by the incoming nucleophile.[6][7]

Step-by-Step Mechanism

-

Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the 2-position of the pyridine ring. This is the rate-determining step as it involves the disruption of the aromatic system.[8][9] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the ring nitrogen atom.[2][10]

-

Leaving Group Departure (Elimination): The aromaticity of the pyridine ring is restored by the elimination of the tribromomethyl sulfinate anion. This step is typically fast.[8]

The overall SNAr mechanism is depicted in the following diagram:

Caption: The SNAr reaction mechanism of this compound.

Evidence and Analogy

Furthermore, the reaction of 2-sulfonylpyridines with Grignard reagents results in the displacement of the sulfonyl group, yielding 2-substituted pyridines, which is consistent with an SNAr pathway.[6]

Quantitative Data

Quantitative data on the reactivity of this compound is sparse. However, data from related 2-sulfonyl pyridine compounds can be used to infer its reactivity profile. Table 2 presents calculated activation free energies for the reaction of different 2-sulfonyl pyridines with methanethiolate, illustrating how substituents can tune the reactivity.

Table 2: Calculated Activation Free Energies (ΔG‡) for Nucleophilic Addition of Methanethiolate to Substituted 2-Sulfonyl Pyridines [10]

| Compound (Substituent at C3) | Leaving Group | ΔG‡ (kcal/mol) |

| 3-nitro | -SO₂CH₃ | 10.0 |

| 3-nitro | -SOCH₃ | 11.0 |

| 3-cyano | -SOCH₃ | 13.5 |

Data from analogous systems. Lower ΔG‡ indicates a more reactive electrophile.

The strongly electron-withdrawing nature of the tribromomethyl group (-CBr₃) suggests that this compound would be a highly reactive electrophile in SNAr reactions, likely exhibiting a low activation free energy.

Experimental Protocols for Reactions

The following is a general experimental protocol for the reaction of a 2-sulfonyl pyridine with a nucleophile, which can be adapted for this compound.

General Experimental Protocol: Nucleophilic Aromatic Substitution of a 2-Sulfonyl Pyridine

-

Reaction Setup: To a solution of the 2-sulfonyl pyridine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.5 eq.) at room temperature or as required by the reaction kinetics.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is typically quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted pyridine.

Conclusion

The reaction of this compound with nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The potent electron-withdrawing capacity of the tribromomethyl sulfonyl group at the 2-position renders the pyridine ring highly electrophilic, facilitating the initial nucleophilic attack. The reaction progresses through a resonance-stabilized Meisenheimer complex, followed by the elimination of the sulfinate leaving group to yield the 2-substituted pyridine product. While specific quantitative and spectroscopic data for this particular sulfone are limited, extensive studies on analogous 2-sulfonyl pyridines provide a robust framework for understanding its reactivity and for its application in the synthesis of complex molecules in pharmaceutical and materials science research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-Pyridyl Tribromomethyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Pyridyl Tribromomethyl Sulfone (also known as 2-(tribromomethylsulfonyl)pyridine). While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document outlines its general solubility properties, presents representative solubility data of structurally related sulfone compounds, and offers detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to understand, predict, and experimentally determine the solubility of this compound for their specific applications.

Introduction to this compound

This compound is a halogenated organic compound that features a pyridine ring attached to a tribromomethyl sulfone group.[1] It is typically a white to pale yellow crystalline solid at room temperature.[1] This compound serves as a reagent in organic synthesis, particularly for the introduction of the tribromomethylsulfonyl group into molecules, and has been explored as an intermediate in the synthesis of potential antifungal or antibacterial agents.[1] The synthesis of this compound often involves the use of polar aprotic solvents such as dichloromethane or acetonitrile, suggesting a degree of solubility in these types of solvents.[1] It is reported to be sparingly soluble in water.[1]

Solubility Data

Table 1: Representative Solubility of Structurally Related Sulfone Compounds in Organic Solvents

| Compound Name | Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |

| 4,4′-Dihydroxydiphenyl Sulfone | Methanol | 278.15 | 1.83 |

| 298.15 | 4.08 | ||

| 313.15 | 7.95 | ||

| Ethanol | 278.15 | 1.75 | |

| 298.15 | 3.85 | ||

| 313.15 | 7.42 | ||

| Acetone | 278.15 | 13.91 | |

| 298.15 | 24.53 | ||

| 313.15 | 39.81 | ||

| Acetonitrile | 278.15 | 2.51 | |

| 298.15 | 5.23 | ||

| 313.15 | 9.57 | ||

| 2-Chloro-3-(trifluoromethyl)pyridine | Methanol | 273.15 | 10.25 |

| 288.15 | 15.63 | ||

| 303.15 | 23.41 | ||

| Ethanol | 273.15 | 8.91 | |

| 288.15 | 13.82 | ||

| 303.15 | 20.89 | ||

| Acetone | 273.15 | 25.17 | |

| 288.15 | 35.84 | ||

| 303.15 | 49.67 | ||

| Acetonitrile | 273.15 | 22.31 | |

| 288.15 | 32.15 | ||

| 303.15 | 45.28 |

Note: The data presented in this table is for structurally related compounds and should be used as a general guide. Actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). The solution should be agitated for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation or dissolution of the solid, ensure the syringe is at the same temperature as the solution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered sample to a known volume with the same organic solvent. Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Analytical Methods for Concentration Determination

3.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of the dissolved solute.

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Concentration Calculation: Using the peak area of the sample and the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

3.2.2. UV-Vis Spectrophotometry

This method is applicable if this compound has a significant chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the measurement.

Procedure:

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample at the λmax.

-

Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration of the original saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the scientific literature, this guide provides a foundational understanding for researchers. The provided experimental protocols offer a robust framework for determining its solubility with high accuracy. The representative data from related sulfone compounds can serve as a useful, albeit preliminary, guide for solvent selection and experimental design. For professionals in drug development and chemical synthesis, a thorough understanding and experimental determination of solubility are indispensable for process optimization, formulation development, and ensuring the desired therapeutic outcomes.

References

An In-depth Technical Guide on 2-Pyridyl Tribromomethyl Sulfone: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyridyl Tribromomethyl Sulfone, a halogenated organic compound with applications in synthetic chemistry and as a potential intermediate in the development of therapeutic agents. This document covers the known history of its discovery, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. While the compound's direct biological activity and specific signaling pathway interactions are not extensively documented in publicly available literature, this guide explores the broader context of pyridyl sulfones in antimicrobial research.

Introduction

This compound (CAS No. 59626-33-4) is a crystalline solid characterized by a pyridine ring linked to a tribromomethyl sulfone group.[1] Its unique chemical structure, combining an aromatic heterocycle with a highly halogenated sulfone moiety, makes it a reagent of interest in organic synthesis for the introduction of the tribromomethyl sulfonyl group into more complex molecules.[1] Although first synthesized in the late 1980s, detailed research on its applications and biological significance remains limited.[1] This guide aims to consolidate the available information to serve as a valuable resource for researchers in chemistry and drug discovery.

Discovery and History

The first synthesis of this compound is reported to have occurred in the late 1980s.[1] This discovery was part of broader investigations into brominated sulfone derivatives for their potential utility as intermediates in chemical and pharmaceutical synthesis.[1] Despite this initial discovery period, specific details regarding the original research group and the primary publication remain elusive in currently accessible scientific literature. The compound has since been noted for its niche applications in synthetic chemistry.[1]

Physicochemical Properties

This compound is an off-white to pale yellow crystalline solid at room temperature.[1] It possesses moderate thermal stability and is sparingly soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄Br₃NO₂S | [1] |

| Molecular Weight | 393.88 g/mol | [1] |

| CAS Number | 59626-33-4 | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 159-162 °C | |

| Purity | ≥ 98% (Commercially available) |

Synthesis of this compound

A detailed, high-yield synthesis of this compound has been reported, starting from dichloropyridine.[2] The overall process involves two main stages: the synthesis of the intermediate 2-methylthiopyridine and its subsequent oxidative bromination.

Experimental Workflow

The synthesis workflow is depicted in the following diagram:

Detailed Experimental Protocols

The following protocols are based on the work of Zhang et al. (2013).[2]

Step 1: Synthesis of 2-Methylthiopyridine

-

Reagents and Conditions:

-

Dichloropyridine

-

Sodium thiomethoxide

-

Polyethylene glycol-400 (PEG-400) as a phase transfer catalyst.

-

Molar ratio of dichloropyridine to sodium thiomethoxide: 1:1.2.

-

Mass ratio of dichloropyridine to PEG-400: 1:0.18.

-

-

Procedure:

-

In a suitable reaction vessel, combine dichloropyridine and PEG-400.

-

Add sodium thiomethoxide to the mixture.

-

The reaction proceeds to form 2-methylthiopyridine.

-

The reported yield for this step is 97.8%.[2]

-

Step 2: Synthesis of this compound

-

Preparation of Sodium Hypochlorite Solution (in situ):

-

Reagents: Bromine and Sodium Hydroxide.

-

Molar ratio of bromine to sodium hydroxide: 1:4.

-

Temperature: -5 to 0 °C.

-

Procedure: Carefully add bromine to a solution of sodium hydroxide while maintaining the temperature between -5 and 0 °C to generate sodium hypochlorite.

-

-

Oxidation and Bromination of 2-Methylthiopyridine:

-

Reagents: 2-methylthiopyridine and the freshly prepared sodium hypochlorite solution.

-

Molar ratio of 2-methylthiopyridine to bromine (used in the preparation of sodium hypochlorite): 1:6.58.

-

Temperature: 80 ± 1 °C.

-

Reaction Time: 5 hours.

-

-

Procedure:

-

To the 2-methylthiopyridine, add the sodium hypochlorite solution.

-

Heat the reaction mixture to 80 ± 1 °C and maintain for 5 hours.

-

The reaction results in the formation of this compound.

-

The reported yield for this step is 93.3% with a purity of 99.6%.[2]

-

Quantitative Data from Synthesis

Table 2: Summary of Reaction Parameters and Yields

| Step | Reactants | Key Reagents/Catalysts | Molar/Mass Ratios | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Dichloropyridine, Sodium thiomethoxide | PEG-400 | Dichloropyridine:Sodium thiomethoxide (1:1.2), Dichloropyridine:PEG-400 (1:0.18 mass) | Not specified | Not specified | 97.8 | Not specified | [2] |

| 2 | 2-Methylthiopyridine, Sodium Hypochlorite | - | 2-Methylthiopyridine:Bromine (1:6.58) | 80 ± 1 | 5 | 93.3 | 99.6 | [2] |

Applications in Drug Development

While this compound itself is not documented as a therapeutic agent, it is cited as a potential intermediate in the synthesis of antifungal and antibacterial agents.[1] The sulfone group is a key structural motif in a number of antimicrobial compounds.

Potential Role in Antimicrobial Drug Discovery

The pyridyl sulfone moiety can be considered a pharmacophore of interest. The development of novel antimicrobial agents often involves the synthesis of a library of compounds based on a core scaffold, which are then screened for biological activity. This compound could serve as a starting material or a building block in such a process.

Lack of Specific Signaling Pathway Information

As of the date of this guide, there is no specific information in the scientific literature detailing the interaction of this compound or its direct derivatives with any biological signaling pathways. Research into the mechanism of action of novel antimicrobial compounds is a complex field, and for this particular molecule, such studies do not appear to have been published.

Conclusion

This compound is a chemical compound with a documented, high-yield synthetic route. Its history dates back to the late 1980s, though the original discovery details are not widely available. While it is proposed as an intermediate for antimicrobial agents, there is a notable lack of published research on its specific applications in drug development, including the synthesis of final drug products and the elucidation of any biological mechanisms of action. This guide provides a solid foundation of the known chemical aspects of this compound and highlights the significant opportunities that exist for further research into its potential therapeutic applications. Researchers are encouraged to explore the derivatization of this molecule and to investigate the biological activities of the resulting novel chemical entities.

References

2-Pyridyl Tribromomethyl Sulfone: A Technical Guide to its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pyridyl tribromomethyl sulfone is an organic compound with emerging potential in medicinal chemistry, primarily as a highly reactive precursor for the synthesis of targeted covalent inhibitors. This technical guide explores the synthesis, reactivity, and prospective applications of this molecule, positioning it within the broader and well-established context of 2-pyridyl sulfones as cysteine-reactive electrophiles. While specific examples of bioactive compounds derived directly from this compound are not yet prevalent in peer-reviewed literature, its chemical properties suggest a significant role as a tool for forging stable covalent bonds with therapeutic protein targets. This guide provides an in-depth overview of the underlying chemical principles, potential therapeutic strategies, and the experimental groundwork required to harness the capabilities of this reactive sulfone.

Introduction: The Rise of Covalent Inhibitors